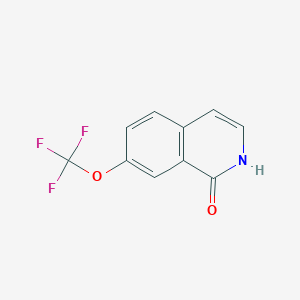

7-(trifluoromethoxy)isoquinolin-1(2H)-one

Description

7-(Trifluoromethoxy)isoquinolin-1(2H)-one is a heterocyclic compound featuring an isoquinolinone core substituted with a trifluoromethoxy (-OCF₃) group at the 7-position. The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, known for diverse bioactivities such as anticancer, antifungal, and neuroprotective properties . The trifluoromethoxy group enhances metabolic stability and lipophilicity, making it advantageous in drug design .

Structure

3D Structure

Properties

CAS No. |

1184917-30-3 |

|---|---|

Molecular Formula |

C10H6F3NO2 |

Molecular Weight |

229.15 g/mol |

IUPAC Name |

7-(trifluoromethoxy)-2H-isoquinolin-1-one |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-2-1-6-3-4-14-9(15)8(6)5-7/h1-5H,(H,14,15) |

InChI Key |

AOWUFZTWDGOIAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Rhodium(III)-Catalyzed C-H Activation and Annulation

A prominent method for synthesizing isoquinolin-1(2H)-ones involves Rh(III)-catalyzed C-H activation of N-methoxybenzamides followed by annulation with alkynes or nitroalkenes. This approach allows for regioselective construction of the isoquinolinone core under mild conditions.

- Catalyst and Conditions: The catalyst [Cp*Rh(MeCN)3][SbF6]2 with Cu(OAc)2 as an additive in hexafluoro-2-propanol (HFIP) solvent at 80 °C has been shown to provide high yields of isoquinolinones as single regioisomers.

- Mechanism: Rhodium catalysis facilitates C-H bond cleavage and subsequent addition to the alkyne or nitroalkene, followed by cyclization to form the isoquinolinone ring.

- Application to Trifluoromethoxy Substitution: Starting from N-methoxybenzamides bearing a trifluoromethoxy group at the 7-position or introducing the trifluoromethoxy substituent post-cyclization can yield the target compound.

The introduction of the trifluoromethoxy group (-OCF3) is challenging due to the instability of trifluoromethoxy reagents. However, recent advances have enabled electrophilic trifluoromethoxylation of aromatic substrates.

- Reagents: Electrophilic trifluoromethoxylation reagents such as Togni-type reagents or hypervalent iodine-based OCF3 donors can be used.

- Procedure: Aromatic isoquinolinone derivatives can be selectively trifluoromethoxylated at the 7-position under mild conditions, often catalyzed by transition metals or photoredox catalysts.

- Purification: The products are typically purified by silica gel column chromatography to afford the trifluoromethoxy-substituted isoquinolinones in moderate to good yields.

Alternative Synthetic Routes

- Amide Coupling and Cyclization: Starting from 2-(trifluoromethoxy)benzamides, cyclization can be induced by dehydrating agents or under acidic conditions to form the isoquinolinone ring.

- Use of Fluorinated Carboxylic Acids: Fluorinated carboxylic acids can be converted to acyl chlorides and then coupled with anilines, followed by cyclization to yield trifluoromethoxy-substituted isoquinolinones.

A representative optimization table for the Rh(III)-catalyzed synthesis of isoquinolinones is shown below, adapted from recent literature:

| Entry | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | [Cp*Rh(MeCN)3][SbF6]2 + Cu(OAc)2 | HFIP | 80 | 75 | Optimal conditions |

| 2 | [Cp*Rh(MeCN)3][SbF6]2 + Cu(OAc)2 | 1,2-Dichloroethane | 80 | 40 | Lower yield |

| 3 | [Cp*Rh(MeCN)3][SbF6]2 + Cu(OAc)2 | 1,4-Dioxane | 80 | 35 | Lower yield |

| 4 | Without Cu(OAc)2 | HFIP | 80 | 50 | Additive critical for yield |

- The trifluoromethoxy group significantly influences the electronic properties of the isoquinolinone, enhancing lipophilicity and metabolic stability.

- NMR characterization confirms the substitution pattern, with characteristic shifts in ^1H and ^13C NMR spectra due to the trifluoromethoxy group.

- Purification is typically achieved by silica gel chromatography, with yields ranging from 40% to 75% depending on the method and substrate.

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Rh(III)-Catalyzed C-H Annulation | [Cp*Rh(MeCN)3][SbF6]2, Cu(OAc)2, HFIP, 80 °C | High regioselectivity, mild conditions | Requires expensive catalyst |

| Electrophilic Trifluoromethoxylation | Togni-type reagents, photoredox catalysis | Direct OCF3 introduction | Reagent availability, selectivity challenges |

| Amide Coupling and Cyclization | Fluorinated acyl chlorides, anilines, acid catalysis | Straightforward, scalable | Multi-step, moderate yields |

The preparation of 7-(trifluoromethoxy)isoquinolin-1(2H)-one is effectively achieved through modern transition metal-catalyzed C-H activation and annulation strategies, complemented by electrophilic trifluoromethoxylation techniques. Optimization of reaction conditions, particularly solvent choice and catalyst/additive systems, is critical to achieving high yields and regioselectivity. These methods provide a robust platform for synthesizing this valuable compound for further applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethoxy)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoquinolinone core.

Substitution: Substitution reactions, such as thiolation and selenylation at the C-4 position, can be mediated by reagents like AgSbF6.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include iodic acid (HIO3) for dehydrogenation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as aryliodonium salts for arylation reactions.

Major Products: The major products formed from these reactions include various substituted isoquinolinones, which can exhibit unique chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have demonstrated that isoquinolin-1(2H)-one derivatives exhibit significant anticancer properties. For instance, a series of 3-acyl isoquinolin-1(2H)-ones, including those with the trifluoromethoxy group, have shown potent activity against various cancer cell lines:

The compound 4f was noted for its ability to induce G2 phase cell cycle arrest in breast cancer cells, highlighting its potential as an effective therapeutic agent against breast cancer .

1.2 Antibacterial Properties

The antibacterial efficacy of compounds containing the trifluoromethoxy group has also been investigated. In a study evaluating various derivatives, it was found that compounds with this group exhibited enhanced antibacterial activity against strains such as Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for selected compounds are summarized below:

These findings suggest that the trifluoromethoxy substitution may enhance the bioactivity of isoquinoline derivatives.

Synthesis and Mechanistic Insights

The synthesis of isoquinolin-1(2H)-ones often involves catalytic methods that promote oxidative annulation reactions. For example, a recent study utilized rhodium(III)-catalyzed methods to efficiently produce these compounds from readily available substrates, leading to high yields and functional group tolerance .

Materials Science Applications

3.1 Organic Electronics

The unique electronic properties imparted by the trifluoromethoxy group make these compounds suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Compounds with isoquinoline scaffolds have been explored as potential materials due to their favorable charge transport characteristics and photostability .

Case Studies

4.1 Case Study: Anticancer Activity of Compound 4f

In a detailed evaluation of compound 4f, researchers conducted extensive assays to determine its effects on various cancer cell lines:

- Cell Viability Assays : Demonstrated significant cytotoxic effects at low concentrations.

- Mechanistic Studies : Flow cytometry indicated that treatment with compound 4f led to increased populations of cells in the G2 phase, suggesting an interruption in the cell cycle progression critical for cancer cell proliferation .

4.2 Case Study: Antibacterial Efficacy

Another study focused on the antibacterial properties of derivatives containing the trifluoromethoxy group:

Mechanism of Action

The mechanism by which 7-(trifluoromethoxy)isoquinolin-1(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the isoquinolinone ring significantly influence biological activity and physicochemical properties:

Key Observations :

- Positional Effects : The 7-position is a common site for electronegative substituents (e.g., -OCF₃, -CF₃, -F), which enhance electron-withdrawing effects and may improve binding to target proteins .

- Trifluoromethoxy vs.

- Biological Relevance : 2-Phenyl derivatives (e.g., Duvelisib) highlight the importance of aromatic substituents in anticancer activity, while 7-substituted analogs may prioritize metabolic stability .

Biological Activity

Overview

7-(Trifluoromethoxy)isoquinolin-1(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethoxy group, which significantly influences its pharmacological properties. Research indicates that it exhibits potential antimicrobial , anticancer , and anti-inflammatory effects, making it a candidate for further investigation in drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a trifluoromethoxy group at the 7-position of the isoquinolinone ring, which enhances its reactivity and biological activity compared to other isoquinolinones.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentrations (MICs) were evaluated against pathogens such as Escherichia coli and Candida albicans. For instance, one study reported MIC values as low as 4.88 µg/mL against B. mycoides, indicating strong antibacterial properties .

Anticancer Activity

The anticancer potential of this compound has been assessed across several human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). Notably, the compound exhibited IC50 values better than Doxorubicin, a standard chemotherapeutic agent. For example:

| Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) |

|---|---|---|

| PACA2 | 22.4 | 52.1 |

| HCT116 | 17.8 | 52.1 |

| HePG2 | 12.4 | 52.1 |

These results suggest that this compound may induce apoptosis and inhibit cell proliferation effectively in cancer cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Research indicates that it may act as an inhibitor of key enzymes involved in cancer progression and inflammation. For instance, down-regulation of genes such as TP53 and FASN was observed in treated cancer cells, implicating its role in modulating critical signaling pathways .

Case Studies

- Anticancer Efficacy Study : A study involving various isoquinolinone derivatives showed that modifications at the 7-position significantly enhanced tumor-specificity. The introduction of the trifluoromethoxy group was linked to improved cytotoxicity against oral squamous cell carcinoma cell lines compared to unmodified derivatives .

- Antimicrobial Evaluation : In a comparative study of several trifluoromethyl-substituted compounds, this compound demonstrated superior antibacterial activity against E. coli and C. albicans, reinforcing its potential as a lead compound for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.